molecular formula C28H31N5O3S B2910189 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 959533-00-7

2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2910189
CAS No.: 959533-00-7
M. Wt: 517.65
InChI Key: JOMWPYVJEYPCPJ-UHFFFAOYSA-N
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Description

This compound is a structurally intricate molecule featuring an imidazo[1,2-c]quinazolinone core substituted at position 2 with a cyclohexylcarbamoyl-methyl group and at position 5 with a sulfanyl-linked N-(4-ethylphenyl)acetamide moiety. Though direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., acetamide derivatives with triazole or sulfonamide groups) suggest synthetic routes involving coupling reactions of cyanoacetanilides with diazonium salts or thiol-containing intermediates .

Properties

IUPAC Name

N-cyclohexyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3S/c1-2-18-12-14-20(15-13-18)30-25(35)17-37-28-32-22-11-7-6-10-21(22)26-31-23(27(36)33(26)28)16-24(34)29-19-8-4-3-5-9-19/h6-7,10-15,19,23H,2-5,8-9,16-17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMWPYVJEYPCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the imidazole ring and the sulfanyl group. Common reagents used in these reactions include cyclohexylamine, ethyl aniline, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, disrupt cellular processes, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Bioactivity Comparison

Parameter Target Compound Analogue (13a) (Triazole Acetamide)
Molecular Formula C₃₁H₃₄N₆O₃S (estimated) C₃₀H₃₄FN₅O₃S C₁₆H₁₅N₅O₃S C₁₄H₁₃N₅O₂S (example)
Molecular Weight ~563–567 g/mol 563.7 g/mol 357.38 g/mol ~339 g/mol
Key Substituents Cyclohexylcarbamoyl, 4-ethylphenyl 4-fluorophenyl, butanamide 4-methylphenyl, sulfamoyl Furan-triazole, acetamide
Synthetic Route Likely cyanoacetanilide coupling Not specified Diazonium salt coupling Thiol-alkylation
Reported Bioactivity Hypothesized anti-inflammatory Unreported Unreported Anti-exudative (10 mg/kg)

Molecular Networking and Fragmentation Patterns

As per , molecular networking via MS/MS cosine scores could cluster this compound with analogues sharing the imidazo[1,2-c]quinazolinone core or sulfanyl-acetamide linker. High cosine scores (>0.8) would indicate conserved fragmentation pathways (e.g., cleavage of the sulfanyl bond or imidazo ring decomposition), aiding dereplication and structural elucidation .

Bioactivity and Pharmacological Potential

While direct data is lacking, structural parallels suggest:

  • Anti-inflammatory Potential: The ethylphenyl group may enhance COX-2 affinity, akin to diclofenac’s arylacetic acid moiety .
  • Kinase Inhibition: The imidazo[1,2-c]quinazolinone core is common in kinase inhibitors (e.g., JAK/STAT inhibitors), implying possible anticancer applications .
  • Metabolic Stability : The cyclohexyl group may reduce CYP450-mediated metabolism, extending half-life compared to simpler acetamides .

Biological Activity

The compound 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide represents a novel class of imidazoquinazoline derivatives. Its unique structural features, including a cyclohexylcarbamoyl moiety and an imidazoquinazoline core, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

  • Molecular Formula : C28H31N5O3S
  • Molecular Weight : Approximately 483.6 g/mol
  • CAS Number : 959533-00-7

The biological activity of this compound is largely attributed to its ability to modulate various biological pathways. Preliminary studies indicate that it may exhibit:

  • α-glucosidase inhibition : This mechanism is crucial for the management of type 2 diabetes mellitus (T2DM), as it slows carbohydrate absorption in the intestine .

Antidiabetic Activity

Research has shown that compounds with similar imidazoquinazoline structures can significantly inhibit α-glucosidase activity. For instance:

  • IC50 Values : Compounds from related studies demonstrated IC50 values ranging from 12.44 μM to 308.33 μM, with the most potent derivative showing an IC50 value significantly lower than standard treatments like acarbose (IC50 = 750 μM) .

Anticancer Potential

The imidazoquinazoline scaffold has been linked to anticancer properties due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. A comparative study highlighted:

CompoundTypeIC50 (μM)
Compound 11jImidazoquinazoline12.44
AcarboseStandard Control750.0

Case Studies

  • Study on α-glucosidase Inhibition
    • A series of substituted imidazo[1,2-c]quinazolines were synthesized and evaluated against Saccharomyces cerevisiae α-glucosidase.
    • The results indicated that specific substitutions on the imidazole ring enhanced inhibitory potency significantly compared to controls .
  • Anticancer Evaluation
    • In vitro studies have demonstrated that derivatives of imidazoquinazoline can inhibit cell proliferation in various cancer cell lines.
    • The structural modifications were shown to enhance selectivity and potency against specific cancer types.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating groups on the phenyl ring increases the biological activity of these compounds:

  • Electron-donating groups (e.g., methoxy) enhance potency.
  • Electron-withdrawing groups (e.g., halogens) tend to reduce efficacy.

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